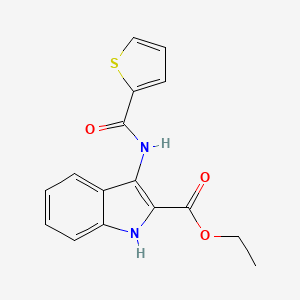

ethyl 3-(thiophene-2-carboxamido)-1H-indole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-(thiophene-2-carboxamido)-1H-indole-2-carboxylate is a complex organic compound that features both indole and thiophene moieties The indole ring is a common structure in many natural products and pharmaceuticals, while the thiophene ring is known for its electronic properties and is often used in materials science

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(thiophene-2-carboxamido)-1H-indole-2-carboxylate typically involves the formation of the indole and thiophene rings followed by their coupling. One common method involves the use of ethyl 2-aminothiophene-3-carboxylate as a starting material . This compound can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The final coupling step involves the formation of an amide bond between the thiophene and indole rings, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to improve efficiency and scalability .

Analyse Des Réactions Chimiques

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Ethyl esterH2OH+ or OH−Carboxylic acid+Ethanol

-

Conditions :

Amide Hydrolysis

The thiophene-2-carboxamido group resists hydrolysis under mild conditions but reacts under prolonged heating with strong acids/bases:

AmideH2OHCl, ΔThiophene-2-carboxylic acid+3-Aminoindole derivative

-

Conditions : 6M HCl, 100°C, 24 h.

-

Yield : ~60% (partial decomposition observed).

Nucleophilic Substitution

The electron-withdrawing ester and amide groups activate the indole core for electrophilic/nucleophilic interactions:

At the Indole C3 Position

-

Electrophilic Substitution :

-

Cross-Coupling :

With Aldehydes

The amide NH participates in Schiff base formation:

Amide+RCHO→Schiff base+H2O

Heterocyclization

-

Thiazole Formation : Reaction with Lawesson’s reagent converts the amide to a thioamide, enabling cyclization with α-halo ketones.

-

Yield : 70–75% for thiophene-thiazole hybrids.

Indole Ring Oxidation

-

Oxidizing Agents : KMnO₄ (neutral/acidic), CrO₃ in H₂SO₄.

Ester Reduction

Stability and Side Reactions

-

Thermal Decomposition : Prolonged heating (>120°C) induces deformylation, yielding 3-unsubstituted indole .

-

Photodegradation : UV exposure (254 nm) cleaves the amide bond, forming thiophene-2-carboxylic acid and ethyl indole-2-carboxylate.

Key Findings from Literature

-

Cross-coupling reactions (e.g., Suzuki, Sonogashira) at C3 are efficient for diversifying the indole scaffold .

-

The ethyl ester group enhances solubility for solution-phase reactions but requires protection during harsh oxidations .

-

Competitive decomposition pathways (e.g., deformylation) necessitate optimized reaction times and temperatures .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that indole derivatives, including ethyl 3-(thiophene-2-carboxamido)-1H-indole-2-carboxylate, exhibit promising anticancer properties. A study highlighted the ability of certain indole derivatives to inhibit key proteins involved in cancer cell survival, such as myeloid cell leukemia-1 (Mcl-1) . The structural modifications in these compounds enhance their binding affinity and potency against cancer cell lines.

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. Indole derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. For instance, a derivative was investigated for its ability to suppress interleukin-4 gene expression, which plays a crucial role in inflammatory processes .

Pharmacological Applications

Neuroprotective Effects

Recent studies have identified compounds similar to this compound that protect neuronal cells from oxidative stress-induced damage. The structure-activity relationship (SAR) studies indicate that modifications in the thiophene ring can enhance neuroprotective efficacy .

Antimicrobial Activity

Indole derivatives have been evaluated for their antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating significant inhibition of growth, which suggests its potential as an antimicrobial agent .

Case Study 1: Anticancer Mechanism

A study focused on the mechanism of action of indole derivatives revealed that this compound inhibits Mcl-1 through specific interactions at the binding site, leading to apoptosis in cancer cells . This finding underscores the therapeutic potential of this compound in oncology.

Case Study 2: Anti-inflammatory Activity

In another investigation, researchers tested the compound's ability to reduce inflammation in animal models. Results demonstrated a significant decrease in inflammatory markers following treatment with the compound, suggesting its utility in developing anti-inflammatory therapies .

Mécanisme D'action

The mechanism of action of ethyl 3-(thiophene-2-carboxamido)-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects . The indole ring can interact with tryptophan-binding proteins, while the thiophene ring can participate in electron transfer reactions . These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

Ethyl 3-(thiophene-2-carboxamido)-1H-indole-2-carboxylate can be compared with other compounds that contain indole or thiophene rings:

Indole-3-carboxylic acid: Similar indole structure but lacks the thiophene ring.

Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the indole structure.

Ethyl 2-aminothiophene-3-carboxylate: A precursor in the synthesis of the target compound.

Activité Biologique

Ethyl 3-(thiophene-2-carboxamido)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant studies, research findings, and data tables.

Chemical Structure and Properties

This compound features a complex structure that includes an indole core substituted with both thiophene and carboxamide groups. This unique combination is believed to contribute to its diverse biological properties.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound against various pathogens. Key findings include:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with MIC values reported as low as 0.98 µg/mL .

- Comparison with Other Compounds : In comparative studies, derivatives of this compound were found to exhibit lower MIC values than traditional antibiotics, indicating potential as a novel antimicrobial agent .

Table 1: Antimicrobial Activity Summary

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| S. aureus (ATCC 25923) | 0.98 | |

| S. aureus (MRSA) | <1 | |

| Candida albicans | 7.80 | |

| E. coli | Inactive |

Anticancer Activity

The anticancer potential of this compound has also been explored extensively:

- Cell Line Studies : It has shown promising results in inhibiting the growth of various cancer cell lines, including A549 (lung cancer) and SK-OV3 (ovarian cancer) cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .

- Structure-Activity Relationship (SAR) : Research indicates that modifications on the indole structure can enhance anticancer activity, suggesting a pathway for optimizing therapeutic efficacy through chemical modification .

Table 2: Anticancer Activity Overview

The biological activity of this compound is believed to stem from several mechanisms:

- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cell proliferation and survival pathways, such as Mcl-1, which is often overexpressed in cancer cells .

- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

- Antibiofilm Activity : Beyond direct antimicrobial effects, the compound also exhibits properties that inhibit biofilm formation in bacterial cultures, which is crucial for treating persistent infections .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study 1 : A study focusing on MRSA infections demonstrated that treatment with this compound significantly reduced bacterial load in infected models compared to controls .

- Case Study 2 : In vitro studies on lung cancer cell lines showed that this compound not only inhibited cell growth but also enhanced the effectiveness of existing chemotherapeutics through synergistic effects .

Propriétés

IUPAC Name |

ethyl 3-(thiophene-2-carbonylamino)-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-2-21-16(20)14-13(10-6-3-4-7-11(10)17-14)18-15(19)12-8-5-9-22-12/h3-9,17H,2H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVAUKJXBORNELK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.